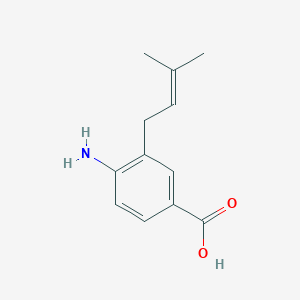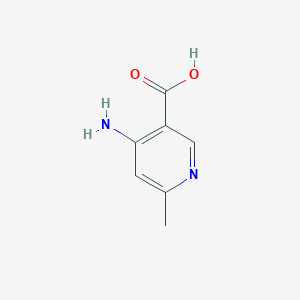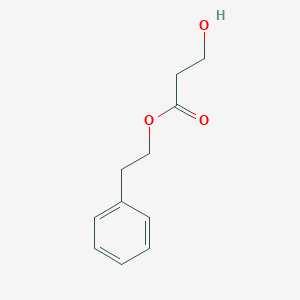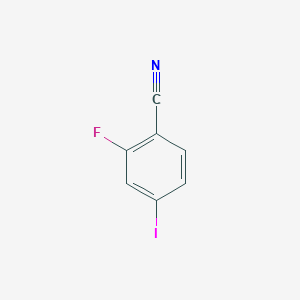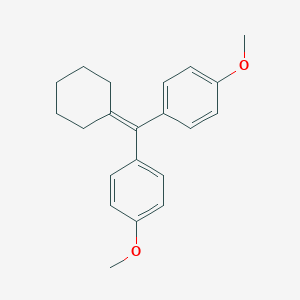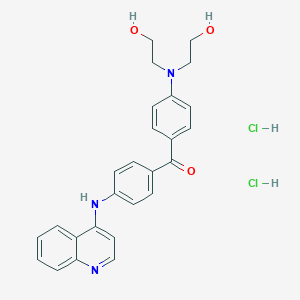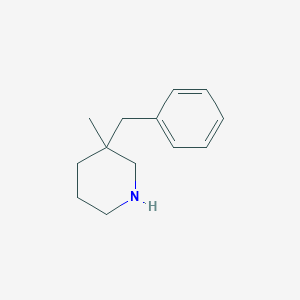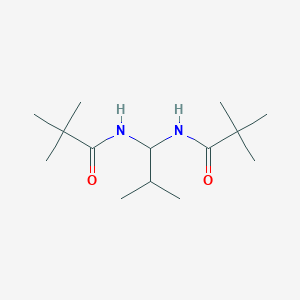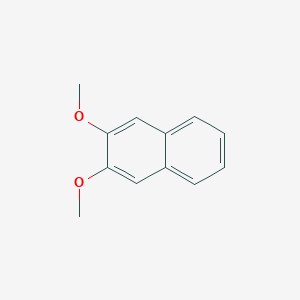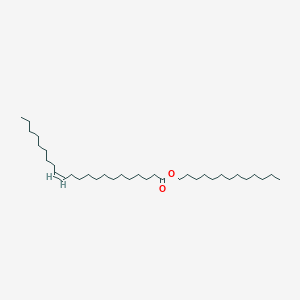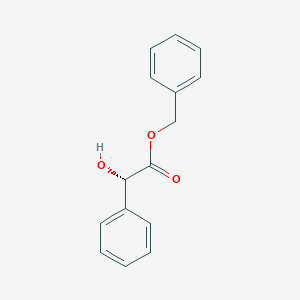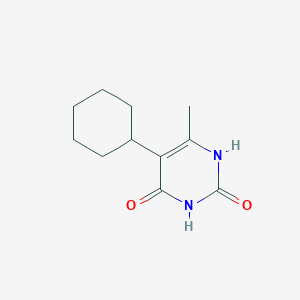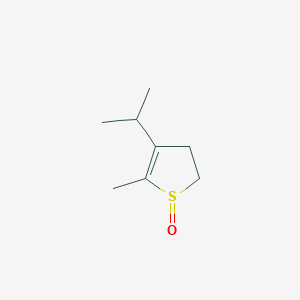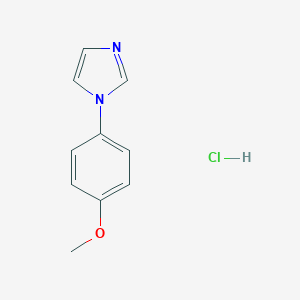
1-(4-Methoxyphenyl)-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1H-imidazolium chloride, also known as MeO-IM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of imidazole, a five-membered heterocyclic ring that contains two nitrogen atoms. MeO-IM has been synthesized using various methods and has shown potential in several applications, including as a catalyst in organic reactions and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is not well understood. However, it is believed that the compound interacts with the bacterial or fungal cell membrane, disrupting its structure and leading to cell death. 1-(4-Methoxyphenyl)-1H-imidazolium chloride may also inhibit the activity of certain enzymes, leading to a decrease in bacterial or fungal growth.
Effets Biochimiques Et Physiologiques
1-(4-Methoxyphenyl)-1H-imidazolium chloride has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic to mammalian cells, with an IC50 value of greater than 100 μM. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to exhibit low cytotoxicity against human cancer cell lines, suggesting potential for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has shown promise as a catalyst in organic reactions and as an antimicrobial agent. However, one limitation of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)-1H-imidazolium chloride. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride and to investigate its potential for use in cancer therapy. Finally, the antimicrobial properties of 1-(4-Methoxyphenyl)-1H-imidazolium chloride could be further explored for potential use in the development of new antibiotics.
Méthodes De Synthèse
1-(4-Methoxyphenyl)-1H-imidazolium chloride can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of ammonium acetate or the reaction of 4-methoxyphenylhydrazine with glyoxal and ammonium chloride. Another method involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of hydrochloric acid and sodium chloride. These methods have been optimized to produce high yields of 1-(4-Methoxyphenyl)-1H-imidazolium chloride with minimal impurities.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-1H-imidazolium chloride has been studied for its potential applications in various scientific research fields. One promising application is as a catalyst in organic reactions. 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and quinazolinones, with high yields and selectivity. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been investigated for its antimicrobial properties. Studies have shown that 1-(4-Methoxyphenyl)-1H-imidazolium chloride exhibits antibacterial and antifungal activity against several pathogens, including Staphylococcus aureus and Candida albicans.
Propriétés
Numéro CAS |
10058-11-4 |
|---|---|
Nom du produit |
1-(4-Methoxyphenyl)-1H-imidazolium chloride |
Formule moléculaire |
C10H11ClN2O |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12;/h2-8H,1H3;1H |
Clé InChI |
IMHCOBXOQQDWFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C=CN=C2.Cl |
SMILES canonique |
COC1=CC=C(C=C1)N2C=CN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



